molecular formula C17H14ClNO2 B1606156 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 340318-80-1

1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No.: B1606156
CAS No.: 340318-80-1
M. Wt: 299.7 g/mol
InChI Key: LEXJQXDFUWITRB-UHFFFAOYSA-N
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Description

1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic organic compound with the molecular formula C17H14ClNO2. It is a derivative of indole, a heterocyclic aromatic organic compound that is widely used in the synthesis of pharmaceuticals and agrochemicals. The presence of the chlorophenoxy group and the indole moiety in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves the reaction of 2-(2-chlorophenoxy)ethylamine with indole-3-carboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways in biological systems. The indole moiety is known to interact with enzymes and receptors, potentially modulating their activity. The chlorophenoxy group may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins .

Comparison with Similar Compounds

1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:

    1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-methanol: Similar structure but with an alcohol group instead of an aldehyde group.

    1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-thiol: Similar structure but with a thiol group instead of an aldehyde group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c18-15-6-2-4-8-17(15)21-10-9-19-11-13(12-20)14-5-1-3-7-16(14)19/h1-8,11-12H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXJQXDFUWITRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344066
Record name 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340318-80-1
Record name 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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